Methanesulfonate

Descripción

Conceptual Framework and Academic Significance

Methanesulfonate's academic importance is rooted in the distinct properties of its parent acid, methanesulfonic acid (MSA). MSA is a strong acid with a pKa of -1.9, ensuring complete ionization in aqueous solutions. nbinno.com Unlike other strong acids such as sulfuric or nitric acid, concentrated MSA is non-oxidizing, a characteristic that makes it a valuable reagent in organic synthesis where delicate functional groups must be preserved. rsc.orgacs.org

The this compound anion itself is considered non-toxic, and its salts with various metal ions exhibit high solubility in water, often significantly higher than their sulfate (B86663) or chloride counterparts. wikipedia.orgrsc.orgnbinno.com This high solubility is a key factor in its utility in applications like electroplating and extractive metallurgy. rsc.orgnbinno.com

In the field of organic chemistry, the this compound group (mesylate) is an excellent leaving group in nucleophilic substitution reactions. This compound esters are stable, crystalline derivatives of alcohols that are frequently used as intermediates in the synthesis of complex organic molecules. google.com However, certain small alkyl methanesulfonates, such as methyl this compound, are also recognized as potential genotoxic impurities, prompting significant research into their formation and control during chemical processes. acs.orgacs.org The compound's role extends to being a catalyst for reactions like esterification and alkylation. rsc.orgnih.gov

The table below summarizes the key physicochemical properties of the parent compound, Methanesulfonic Acid.

| Property | Value |

| Chemical Formula | CH₄O₃S |

| Molar Mass | 96.10 g·mol⁻¹ |

| Appearance | Clear, colourless liquid |

| Density | 1.48 g/cm³ |

| Melting Point | 17 to 19 °C |

| Boiling Point | 167 °C at 10 mmHg |

| Acidity (pKa) | -1.9 |

| Solubility | Miscible with water, methanol, diethyl ether |

Data sourced from multiple references. wikipedia.org

Historical Context of this compound Research

The history of this compound is intrinsically linked to the discovery and study of methanesulfonic acid. German chemist Hermann Kolbe first discovered MSA between 1842 and 1845, initially naming it "methyl hyposulphuric acid". wikipedia.org This discovery was built upon earlier investigations by Berzelius and Marcet in 1813. wikipedia.org Kolbe's synthesis involved the reductive dehalogenation of trichloromethanesulfonic acid, a process that stands as one of the earliest examples of electroorganic synthesis. wikipedia.orgrsc.org

Kolbe's work on methanesulfonic and chloroacetic acids was championed by Jöns Jacob Berzelius as significant evidence for his "theory of copulated compounds." This was a modification of the prevailing radical theory and helped to accommodate substitution reactions, ultimately contributing to the decline of the vitalism theory in organic chemistry. wikipedia.orgrsc.org Later in the 19th century, the name evolved to "methyl sulphonic acid". wikipedia.org Early laboratory syntheses also included the oxidation of sulfur-containing compounds like methanethiol and dimethyl disulfide with nitric acid. wikipedia.org

Despite its early discovery, MSA remained a relatively niche chemical for over a century, primarily due to its high cost and limited availability. wikipedia.org The first industrial-scale production process was developed in the 1940s by Standard Oil. researchgate.net In 1967, the Pennwalt Corporation developed a process involving the oxidation of dimethyl sulfide with chlorine. wikipedia.org A significant turning point occurred around the year 2000, when MSA began to be recognized as a "green acid" and a safer, more environmentally friendly alternative to acids like fluoroboric acid, particularly in electrochemical applications. wikipedia.orgrsc.org This renewed interest spurred the development of more efficient and sustainable production methods, such as the direct reaction of methane with oleum, developed by Grillo-Werke AG in 2016 and later commercialized by BASF. wikipedia.org

The timeline below highlights key milestones in the history of this compound research.

| Year(s) | Milestone |

| 1813 | Initial work by Berzelius and Marcet on related compounds. wikipedia.org |

| 1842-1845 | Hermann Kolbe discovers and synthesizes methanesulfonic acid (MSA). wikipedia.org |

| Late 19th Century | The name transitions to "methyl sulphonic acid". wikipedia.org |

| 1938 | The term "mesyl" is coined by Helferich et al. wikipedia.org |

| 1940s | First industrial process for MSA production developed by Standard Oil. researchgate.net |

| 1967 | Pennwalt Corporation develops a chlorine-oxidation process for MSA synthesis. wikipedia.org |

| c. 2000 | MSA gains prominence as a "green acid" in industrial applications. rsc.org |

| 2016 | Grillo-Werke AG develops an innovative process for MSA synthesis from methane. wikipedia.orgrsc.org |

Structure

3D Structure

Propiedades

Número CAS |

16053-58-0 |

|---|---|

Fórmula molecular |

CH3O3S- |

Peso molecular |

95.1 g/mol |

Nombre IUPAC |

methanesulfonate |

InChI |

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)/p-1 |

Clave InChI |

AFVFQIVMOAPDHO-UHFFFAOYSA-M |

SMILES |

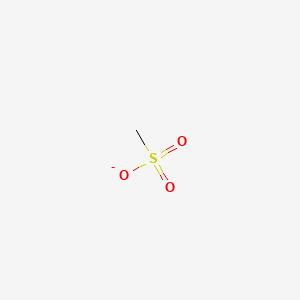

CS(=O)(=O)[O-] |

SMILES canónico |

CS(=O)(=O)[O-] |

Sinónimos |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of Methanesulfonate and its Derivatives

The synthesis of methanesulfonates and their derivatives is a critical aspect of organic chemistry, with applications ranging from pharmaceuticals to materials science. Understanding the mechanistic pathways, optimizing reaction conditions for purity, and developing novel synthetic strategies are key areas of research.

Mechanistic Elucidation of Formation Pathways

The formation of this compound esters, such as methyl this compound (MMS), from the reaction of methanesulfonic acid (MSA) and an alcohol like methanol has been a subject of detailed mechanistic investigation. Studies utilizing isotopically labeled methanol (¹⁸O-label) have been pivotal in elucidating the reaction pathway. These experiments have confirmed that the formation of MMS involves the cleavage of the methanol C-O bond. nih.govresearchgate.netdtic.milmasterorganicchemistry.comorganic-chemistry.org This finding is consistent with a reversal of the well-established mechanisms for the solvolysis of sulfonate esters.

Two primary mechanistic pathways have been considered for the formation of sulfonate esters. Pathway A involves the nucleophilic attack of the sulfonate anion on the protonated alcohol. Pathway B is analogous to the AAC2 mechanism for the acid-catalyzed formation of carboxylic esters. researchgate.netmasterorganicchemistry.com The experimental evidence from isotopic labeling studies strongly supports a mechanism where the alcohol's C-O bond is broken, which is a key feature of these pathways. nih.govresearchgate.netdtic.milmasterorganicchemistry.comorganic-chemistry.org

Process Optimization for High Purity Synthesis

Achieving high purity in the synthesis of methanesulfonates is crucial, particularly in the pharmaceutical industry where even trace amounts of impurities can have significant consequences. Research has identified several key parameters that can be manipulated to control the formation of this compound esters and minimize unwanted side products.

The formation of methyl this compound is significantly influenced by temperature, the presence of water, and the acidity of the reaction mixture. Studies have shown that the formation of sulfonate esters is dramatically reduced at lower temperatures. nih.govdtic.milorganic-chemistry.org The presence of even small amounts of water can also suppress the formation of these esters. nih.govdtic.milorganic-chemistry.org This is attributed to the competition of water with the alcohol for protonation, which reduces the rate of the forward reaction, and also by promoting the hydrolysis of any formed ester. masterorganicchemistry.com

Furthermore, neutralizing the methanesulfonic acid with a base has a profound effect on preventing ester formation. When the acid is partially neutralized with a weak base, such as 2,6-lutidine, a significant reduction in sulfonate ester formation is observed. nih.govdtic.milorganic-chemistry.org In the presence of a slight excess of base, the formation of the ester is often not detected at all. nih.govdtic.milorganic-chemistry.org These findings are critical for designing manufacturing processes that can effectively control the levels of potentially genotoxic sulfonate ester impurities.

Below is an interactive data table summarizing the key parameters for optimizing the synthesis of high-purity methanesulfonates.

| Parameter | Condition | Effect on Purity | Reference |

| Temperature | Lower temperatures | Increased purity (reduced ester formation) | nih.govdtic.milorganic-chemistry.org |

| Water Content | Presence of small amounts of water | Increased purity (suppresses ester formation) | nih.govdtic.milorganic-chemistry.org |

| Acidity | Partial or complete neutralization with a base | Significantly increased purity (prevents ester formation) | nih.govdtic.milorganic-chemistry.org |

Novel Synthetic Routes and Strategies

Beyond the traditional methods, ongoing research focuses on developing novel and more efficient synthetic routes to methanesulfonates and their derivatives. These new strategies often aim for milder reaction conditions, higher yields, and greater substrate scope.

One innovative approach involves the use of sodium sulfite as a key reagent. A patented method describes the preparation of high-purity methanesulfonic acid by reacting sodium sulfite with various methylating agents in the presence of an organic solvent and a catalyst. Examples of methylating agents used in this process include dimethyl sulfate (B86663), dimethyl carbonate, methyl p-toluenesulfonate, and methyl trifluorothis compound. news-medical.net

Another novel strategy is the synthesis of methanesulfonic acid active esters. One such method starts from m-dichlorobenzene, which undergoes a Friedel-Crafts reaction, followed by condensation with glycerin, esterification, and subsequent reaction with 1,2,4-triazole. The final step involves esterification with methanesulfonyl chloride to yield the active ester. service.gov.uk

Furthermore, the synthesis of this compound and ethanesulfonate intercalated lithium aluminum layered double hydroxides (LDHs) represents an interesting development in materials chemistry. This is achieved through an anion exchange method, where a precursor LDH is treated with the corresponding lithium sulfonate salt.

This compound as a Strategic Leaving Group

The this compound group (mesylate) is widely recognized in organic synthesis as an excellent leaving group. Its effectiveness stems from the ability of the sulfonate group to stabilize the negative charge that develops as the leaving group departs, due to resonance delocalization across the three oxygen atoms.

Nucleophilic Substitution Reactions Involving Methanesulfonates

Methanesulfonates are frequently employed as substrates in nucleophilic substitution reactions. They are often prepared from alcohols by reaction with methanesulfonyl chloride, converting a poor leaving group (hydroxyl) into a highly effective one. This allows for a wide range of nucleophiles to displace the mesylate group.

The reactivity of this compound as a leaving group is comparable to or even better than that of halides in many cases. This makes alkyl methanesulfonates versatile electrophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles used in these reactions include halides, cyanide, azide, alkoxides, and amines.

The following interactive table provides examples of nucleophilic substitution reactions where this compound acts as the leaving group.

| Substrate | Nucleophile | Product |

| Alkyl this compound | Azide (N₃⁻) | Alkyl Azide |

| Alkyl this compound | Cyanide (CN⁻) | Alkyl Cyanide (Nitrile) |

| Alkyl this compound | Iodide (I⁻) | Alkyl Iodide |

| Alkyl this compound | Alkoxide (RO⁻) | Ether |

| Alkyl this compound | Amine (RNH₂) | Substituted Amine |

Stereochemical Implications in Organic Transformations

The use of methanesulfonates as leaving groups has significant stereochemical implications, providing a powerful tool for controlling the stereochemistry of a reaction product. The formation of a this compound from a chiral alcohol proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during the mesylation reaction.

When this chiral this compound subsequently undergoes a nucleophilic substitution reaction via an Sₙ2 mechanism, the nucleophile attacks from the side opposite to the leaving group. This results in an inversion of configuration at the stereocenter. This two-step sequence of mesylation (retention) followed by Sₙ2 substitution (inversion) provides a reliable method for achieving a net inversion of stereochemistry from a starting alcohol. This level of stereochemical control is crucial in the synthesis of complex, stereochemically defined molecules, such as pharmaceuticals and natural products.

For example, the conversion of an (R)-alcohol to its corresponding (S)-substituted product can be efficiently achieved through this methodology. The alcohol is first converted to the (R)-methanesulfonate, which then reacts with a nucleophile to yield the (S)-product. This predictable stereochemical outcome makes the this compound group an invaluable tool for stereoselective synthesis.

Catalytic Applications of Methanesulfonic Acid and its Salts

Methanesulfonic acid (MSA) is a strong, non-oxidizing organic acid that has found extensive use as a catalyst in a variety of chemical transformations. rsc.orgnih.gov Its strong acidity (pKa ≈ -1.9), high thermal stability, low toxicity, and biodegradability make it an attractive "green" alternative to traditional mineral acids like sulfuric acid or hydrochloric acid. nih.govorientjchem.org

Role in Homogeneous and Heterogeneous Catalysis

Methanesulfonic acid and its salts are versatile catalysts that can be employed in both homogeneous and heterogeneous systems.

Homogeneous Catalysis : In its liquid form, MSA is completely miscible with water and many polar organic solvents, allowing it to function as an effective homogeneous Brønsted acid catalyst. orientjchem.orgacs.org It provides protons to activate substrates and facilitate reactions in the same phase as the reactants, leading to efficient catalysis for processes like esterification and alkylation. rsc.orgnih.gov Its salts, particularly metal methanesulfonates, can also act as Lewis acid catalysts in homogeneous media. googleapis.com

Heterogeneous Catalysis : To simplify catalyst recovery and recycling, MSA can be immobilized on solid supports, creating a heterogeneous catalyst. orientjchem.org Supports such as silica (B1680970), or carbon-based materials derived from sources like lignin, have been used to immobilize MSA. mdpi.comresearchgate.netnih.gov These solid acid catalysts retain the strong acidity of MSA while allowing for easy separation from the reaction mixture, which is highly desirable for industrial processes. mdpi.com For example, MSA supported on a UiO-66 metal-organic framework has been shown to be a highly active and reusable catalyst for esterification reactions. mdpi.com

Applications in Esterification and Alkylation Reactions

Methanesulfonic acid is a widely utilized catalyst for acid-catalyzed esterification and alkylation reactions.

Esterification : MSA is an excellent catalyst for the esterification of carboxylic acids with alcohols. rsc.orgnih.gov The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by MSA, which activates the carbonyl group toward nucleophilic attack by the alcohol. pqri.org This pathway is crucial for the synthesis of various esters, including those used in the production of biodiesel. rsc.orggoogle.com MSA has been shown to give higher yields of monoalkyl esters compared to sulfuric acid in certain transesterification processes. google.com Supported MSA catalysts are also highly effective for the esterification of fatty acids. mdpi.comnih.gov

Alkylation : As a strong proton acid, MSA is effective in catalyzing alkylation reactions, particularly Friedel-Crafts type reactions. rsc.orgacs.org It can be used for the alkylation of aromatics with olefins. acs.orgresearchgate.netacs.orgresearchgate.net The mechanism involves the protonation of the olefin by MSA to generate a carbocation, which then acts as an electrophile and attacks the aromatic ring. acs.orgacs.org This application is valuable for removing trace olefins from aromatic streams in industrial settings. acs.orgacs.org

Specialized Catalytic Systems (e.g., Ionic Liquid-Based Catalysis)

The unique properties of the this compound anion have been exploited in the design of specialized catalytic systems, most notably ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they are valued as designer solvents and catalysts due to their low volatility, high thermal stability, and tunable properties.

By combining an organic cation (such as an imidazolium) with the this compound anion, Brønsted acidic ionic liquids can be synthesized. researchgate.net These MSA-based ILs serve as both the solvent and the catalyst, offering a homogeneous reaction environment with the potential for easy catalyst recycling. researchgate.net For instance, imidazole-methane sulfonic ionic liquids have been successfully used for the catalytic alkylation of thiophene as a method for desulfurization. researchgate.net Bis-sulfonic acid ionic liquids incorporating methanesulfonic acid have also been developed and shown to be efficient catalysts for the conversion of fructose to 5-hydroxymethylfurfural, a key biorefinery platform chemical. nih.gov

This compound in Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. fiveable.memedlifemastery.com This temporary masking is achieved by converting the functional group into a less reactive derivative known as a protecting group. youtube.com The methanesulfonyl group (mesyl group, Ms) is utilized in this context, particularly for the protection of alcohols. wikipedia.org

Utility in Selective Functional Group Protection

The primary application of the methanesulfonyl group in this area is the conversion of alcohols into this compound esters (mesylates). masterorganicchemistry.com This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. masterorganicchemistry.comcommonorganicchemistry.com

While the transformation of an alcohol into a mesylate is most famous for converting the hydroxyl into an excellent leaving group for substitution or elimination reactions, the mesylate itself can function as a protecting group. wikipedia.orgsipcam-oxon.com The key features of the mesyl group that allow for its use in protection are:

Stability : Methanesulfonates are stable under a variety of conditions, notably acidic conditions, to which many other common alcohol protecting groups (like silyl ethers) are labile. wikipedia.org

Reduced Reactivity of the Oxygen : Once the alcohol is converted to a mesylate, the oxygen atom is no longer nucleophilic or acidic, preventing it from participating in undesired side reactions. chem-station.com

This strategy is particularly useful for protecting phenols, where the electron-withdrawing nature of the mesyl group can also protect the electron-rich aromatic ring from oxidation. chem-station.com After the desired synthetic transformations are completed on other parts of the molecule, the mesyl group can be removed to regenerate the original hydroxyl group. researchgate.net Cleavage can be accomplished using reagents such as sodium amalgam or under specific basic conditions, for example, using lithium bis(trimethylsilyl)amide for aryl mesylates. wikipedia.orgresearchgate.net

Cleavage Mechanisms and Regeneration Strategies

The this compound (mesylate) group is a valuable protecting group for alcohols and phenols in organic synthesis due to its stability and the predictability of its reactions. However, its utility is equally dependent on the ability to cleave it under controlled conditions to unmask the original hydroxyl group.

Cleavage Mechanisms

The cleavage of this compound esters, or mesylates, typically proceeds via nucleophilic substitution, where the this compound anion acts as an excellent leaving group. This is attributed to the stability of the resulting anion, where the negative charge is delocalized across the three oxygen atoms through resonance. The specific mechanism of cleavage, primarily SN2, involves the attack of a nucleophile on the carbon atom bonded to the mesyloxy group, leading to the displacement of the this compound ion.

While historically considered difficult to remove, requiring harsh conditions, milder and more chemoselective methods have been developed. For aryl mesylates, a notable method involves the use of lithium diisopropylamide (LDA), which allows for deprotection under mild conditions and is compatible with a wide range of functional groups. Other reductive cleavage methods may also be employed. For alkyl mesylates, cleavage can often be achieved using strong nucleophiles or under reducing conditions. The choice of reagent and reaction conditions is critical to ensure selectivity and avoid unwanted side reactions.

Regeneration Strategies

The regeneration and recycling of methanesulfonic acid (MSA) from waste streams is an important consideration for sustainable industrial processes. One documented strategy involves a multi-step process for recovering MSA and phosphorous acid from a crude mother liquor. This process includes:

Treatment with hydrochloric acid (HCl) to precipitate sodium ions as sodium chloride.

Removal of HCl and water via atmospheric distillation.

Separation and dehydration of the remaining mixture of methanesulfonic acid and phosphorous acid through vacuum distillation, rendering them suitable for reuse.

Additionally, solid-supported catalysts containing methanesulfonic acid, such as MSA on a silica support, have been developed. The regeneration of these spent catalysts is a key factor in their cost-effectiveness and environmental footprint, and studies have focused on methods to restore their catalytic activity for reuse in acid-catalyzed reactions.

Formation and Mitigation of this compound Esters as Process Impurities

In pharmaceutical manufacturing, the formation of this compound esters as impurities is a significant concern. These esters, particularly those derived from short-chain alcohols like methanol and ethanol (B145695), are often potential genotoxic impurities (PGIs) due to their ability to act as alkylating agents, which can damage DNA. researchgate.netshimadzu.com Consequently, regulatory bodies require strict control over their levels in active pharmaceutical ingredients (APIs). researchgate.net

Mechanistic Studies of Impurity Formation

The formation of this compound esters as impurities typically occurs when methanesulfonic acid (MSA) is used in the presence of an alcohol, a common scenario during the synthesis of sulfonate salt forms of APIs. enovatia.com Mechanistic studies, including those using isotopically labeled methanol (¹⁸O-label), have elucidated the primary pathway for this reaction. acs.orgresearchgate.netacs.org

The predominant mechanism is understood to be the reversal of the well-established solvolysis reaction of sulfonate esters. acs.orgfigshare.com This process involves two key steps:

Protonation of the Alcohol: In the highly acidic environment created by MSA, the alcohol is protonated to form an alkyloxonium ion.

Nucleophilic Attack: The this compound anion, acting as a nucleophile, attacks the carbon of the protonated alcohol, displacing a molecule of water and forming the this compound ester. researchgate.netenovatia.com

This reaction is an equilibrium process, and the formation of the ester is generally not favored. researchgate.net The rate and extent of ester formation are critically influenced by several processing parameters:

Acidity: The reaction requires strongly acidic conditions to generate a significant concentration of the protonated alcohol. researchgate.netenovatia.com If the acid is neutralized by a base (such as the API free base during salt formation), the potential for ester formation is dramatically reduced or eliminated. enovatia.comacs.orgpqri.org

Temperature: Higher temperatures increase the rate of ester formation. acs.orgresearchgate.net

Water Content: The presence of even small amounts of water can significantly reduce the formation of the ester by competing with the alcohol for protonation and by promoting the reverse reaction (hydrolysis of the ester). acs.orgpqri.org

Concentration: High concentrations of both the sulfonic acid and the alcohol are required to generate significant amounts of the impurity. enovatia.com

Studies have shown that when a slight excess of a base is present, mimicking the conditions of API salt formation, the formation of this compound esters is often not detected. enovatia.comacs.orgacs.org

Analytical Strategy for Impurity Profiling in Complex Matrices

Given the potential genotoxicity of this compound esters, highly sensitive and specific analytical methods are required to detect and quantify them at trace levels (often in the parts-per-million range) within complex API matrices. japsonline.comrestek.com The primary analytical techniques employed for this purpose are gas chromatography (GC) and liquid chromatography (LC), typically coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a widely used and effective technique for the analysis of volatile and semi-volatile sulfonate esters like methyl this compound (MMS), ethyl this compound (EMS), and isopropyl this compound (IMS). researchgate.netnih.gov

Methodology: The method involves separating the impurities from the API matrix on a GC column, followed by detection and quantification using a mass spectrometer. The MS is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. shimadzu.comnih.gov

Sample Preparation: A crucial step is the sample preparation, which typically involves dissolving the API in an appropriate solvent system (e.g., an n-hexane/water solution) and extracting the target impurities into an organic layer to remove the non-volatile API and other matrix components. shimadzu.comnih.gov

Performance: Validated GC-MS methods can achieve limits of quantification (LOQ) in the low ng/mL or sub-ppm range, sufficient to meet the stringent regulatory limits, such as the Threshold of Toxicological Concern (TTC). shimadzu.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) For a broader range of sulfonate esters, including less volatile ones, or for simultaneous analysis of multiple types of sulfonate esters (e.g., methanesulfonates, benzenesulfonates, and p-toluenesulfonates), LC-MS/MS is the method of choice. nih.gov

Methodology: This technique uses liquid chromatography to separate the impurities, which are then ionized and detected by a tandem mass spectrometer (MS/MS). Atmospheric pressure chemical ionization (APCI) is often a suitable ionization source for these compounds. nih.gov

Advantages: LC-MS/MS can simultaneously determine a wide array of potential genotoxic impurities in a single run. The use of MRM mode provides high specificity and sensitivity, minimizing interference from the complex drug matrix. nih.gov

Application: This approach has been successfully applied to the simultaneous determination of up to 15 different sulfonate esters in various drug products, demonstrating its versatility and reliability for impurity profiling. nih.gov

The development and validation of these analytical strategies are essential for ensuring the quality and safety of pharmaceutical products by controlling the presence of this compound ester impurities.

Advanced Analytical and Spectroscopic Investigations of Methanesulfonate

Mass Spectrometry for Molecular Characterization and Trace Analysis

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS/MS, LC-MS/MS)

The analysis of methanesulfonate, an ionic and non-volatile compound, often necessitates advanced chromatographic and mass spectrometric approaches to achieve the required sensitivity and selectivity. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a primary technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently utilized for separating polar analytes like this compound, which elutes early due to its high polarity. Detection is typically performed in negative ion mode (ESI-) as this compound exists as an anion (CH₃SO₃⁻). Tandem mass spectrometry enhances analytical performance by monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM). For this compound, a common precursor ion is at m/z 95. Fragmentation can yield characteristic product ions, such as m/z 80 (resulting from the loss of a methyl group) or m/z 63 (resulting from the loss of SO₂). nii.ac.jpsigmaaldrich.comresearchgate.netsigmaaldrich.comscispace.com Ion-pairing reversed-phase chromatography, utilizing reagents like tetrabutylammonium (B224687) salts, can also be employed, often requiring specialized techniques to remove the non-volatile ion-pairing agent before mass spectrometry detection. researchgate.net

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| Chromatographic Mode | HILIC or Ion-Pair Reversed-Phase |

| Column | e.g., HILIC column (e.g., triazole-bonded), C18 with ion-pairing agent |

| Mobile Phase | Typically acetonitrile/aqueous buffer mixtures for HILIC; ion-pairing agent in mobile phase for RP |

| Ionization Mode | Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 95 |

| Product Ions (m/z) | 80, 63 |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Typical LOD/LOQ | Nanogram per milliliter (ng/mL) range, depending on matrix and method |

Derivatization Strategies for Enhanced Analytical Sensitivity

For Gas Chromatography-Mass Spectrometry (GC-MS), this compound's low volatility and polarity necessitate derivatization to form more volatile and thermally stable compounds. Common derivatization agents include alkyl halides, such as methyl iodide or pentafluorobenzyl bromide, often in the presence of a base. For instance, reaction with methyl iodide forms methyl this compound, an ester amenable to GC-MS analysis. researchgate.netscispace.com Pentafluorobenzyl bromide (PFB-Br) is particularly effective, introducing a strongly electron-capturing group that significantly enhances sensitivity when using Electron Capture Detection (ECD) or Electron Capture Negative Ionization (ECNI) GC-MS. nii.ac.jpnih.gov These derivatization strategies can reduce the limit of detection (LOD) to picogram per milliliter (pg/mL) levels. scispace.com

Table 2: Common Derivatization Strategies for this compound Analysis

| Derivatization Agent | Reaction Conditions | Derivative Formed | Detection Method | Sensitivity Enhancement |

| Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent, Heat | Methyl this compound | GC-MS | Improved volatility |

| Pentafluorobenzyl bromide (PFB-Br) | Base, Solvent, Heat | Pentafluorobenzyl this compound | GC-ECD/GC-MS | High sensitivity |

X-ray Diffraction and Crystallography of this compound Salts

X-ray diffraction (XRD) and single-crystal X-ray diffraction are indispensable tools for elucidating the solid-state structures of this compound salts. These techniques provide detailed information about atomic arrangements, molecular geometries, crystal packing, and the nature of intermolecular forces within the crystalline lattice. rsc.org

Elucidation of Crystal Structures and Solid-State Interactions

Table 3: Crystal Structure Data for Selected this compound Salts

| Salt | Crystal System | Space Group | Lattice Parameters (Å) | Z | Reference |

| Sodium this compound | Orthorhombic | Pbcm | a=5.588, b=16.977, c=21.904 | 4 | researchgate.net |

| Sodium this compound | Monoclinic | P2/n | a=9.27, b=9.27, c=21.13, α=90°, β=90°, γ=120° (approx.) | 3 | rsc.org |

| Potassium this compound | Tetragonal | I4/m | a=b=9.27, c=21.13 | 12 | royalsocietypublishing.org |

Note: Lattice parameters can vary slightly depending on the specific study and experimental conditions.

Studies of Hydration and Solvate Formation

Table 4: Hydrate and Solvate Forms of this compound Salts

| Salt | Hydrate/Solvate Form | Water/Solvent Content | Crystal System | Space Group | Key Structural Features | Reference |

| Sodium this compound | Monohydrate | 1 H₂O per formula unit | Orthorhombic | Pbcm | Water molecules participate in hydrogen bonding networks. | esrf.frrsc.org |

| Magnesium this compound | Dodecahydrate | 12 H₂O per formula unit | Trigonal | R3̅ | [Mg(H₂O)₆]²⁺ cations and this compound anions. | acs.org |

Compound List:

this compound

Sodium this compound

Potassium this compound

Methyl this compound

Ethyl this compound

Pentafluorobenzyl this compound

Methyl iodide

Pentafluorobenzyl bromide

Sodium dibenzyldithiocarbamate (B1202937)

Magnesium this compound

Imatinib mesylate

Lopinavir

Ritonavir

Emtricitabine

Colistin

Colistin this compound

Polymyxin B1

Gabexate mesylate

Alalevonadifloxacin mesylate

Lithium this compound

Quinuclidinolium this compound

Lead(II) this compound

Triethylamine

Piperidine

Pentafluorosulphenol

Tetrabutylammonium acetate (B1210297)

Tetrabutylammonium hydroxide (B78521)

Sodium thiocyanate

Sodium n-butanesulfonate

Sodium formate (B1220265)

Formic acid

Acetonitrile

Dichloromethane

Toluene

Tri-n-butyl-methylphosphonium bromide

Heptafluorobutyric acid

Heptane sulfonic acid

Octanesulfonate

1-hydroxyethyl-3-methyl imidazolium (B1220033)

1-hydroxypropyl-3-methyl imidazolium

Sodium octanesulfonate

Trifluoroacetic acid (TFA)

Hexafluoroisopropanol

Sodium dodecyl sulfate (B86663)

Asenapine

Triflate

Imidazolium

Triazolium

Pyrazolium

Environmental Chemistry and Biogeochemical Cycling of Methanesulfonate

Environmental Fate and Degradation Pathways

Bioconcentration and Bioavailability in Aquatic Ecosystems

The potential for methanesulfonate to bioconcentrate and its bioavailability in aquatic ecosystems are critical aspects of its environmental fate and impact. Bioconcentration refers to the accumulation of a chemical by an aquatic organism directly from the water, while bioavailability describes how readily a substance can be taken up by these organisms.

Research indicates that this compound, particularly in the form of methyl this compound (MMS), can be absorbed by aquatic invertebrates. Studies involving amphipods, such as Gammarus oceanicus, Eulimnogammarus vittatus, and Gammarus lacustris, have demonstrated their capacity to absorb MMS from the surrounding water researchgate.netdntb.gov.uanih.gov. Within 24 hours of incubation in water containing MMS at concentrations above 10 μM, these organisms absorbed the toxicant, leading to alkylation damage in their tissues researchgate.netnih.gov. However, MMS concentrations exceeding 1 mM proved lethal to amphipods before significant tissue concentration could occur researchgate.netnih.gov. The sensitivity and absorption capacity for MMS were found to be comparable between marine and freshwater amphipod species tested researchgate.netnih.gov.

General estimations for this compound compounds suggest a low potential for bioconcentration in aquatic organisms. For instance, an estimated Bioconcentration Factor (BCF) of 3 for terephthalylidene dicamphor sulfonic acid, a related sulfonic acid derivative, indicates a low potential for bioconcentration in aquatic organisms nih.gov. Similarly, methanesulfonic acid itself has an estimated BCF of 3, suggesting a low potential for bioconcentration in aquatic organisms nih.gov. These low BCF values are often derived from physicochemical properties, such as a low log Kow (octanol-water partition coefficient), which for methanesulfonic acid is estimated at -0.7 nih.gov. A low log Kow generally implies limited partitioning into fatty tissues, thereby reducing the likelihood of significant bioaccumulation europa.euecetoc.org.

While direct quantitative BCF data for this compound (as the anion CH₃SO₃⁻) in fish are not extensively detailed in the provided search results, the general principles of BCF determination and the properties of methanesulfonic acid suggest a low bioaccumulation potential nih.goveuropa.eu. The primary fate process for methanesulfonic acid in aquatic environments is rapid hydrolysis, with reported half-lives in water ranging from 4.56 to 77 hours, which limits its persistence and potential for accumulation nih.gov.

Data Table: Methyl this compound (MMS) Absorption by Amphipods

| Organism Species | Environment | Concentration Range Tested | Absorption Observation | Lethal Concentration (Approx.) |

| Gammarus oceanicus | Marine | > 10 μM | Absorbed within 24 hours; tissues showed alkylation damage. | > 1 mM |

| Eulimnogammarus vittatus | Freshwater | > 10 μM | Absorbed within 24 hours; tissues showed alkylation damage. Sensitivity and capacity similar to G. oceanicus. | > 1 mM |

| Gammarus lacustris | Freshwater | > 10 μM | Absorbed within 24 hours; tissues showed alkylation damage. Sensitivity and capacity similar to G. oceanicus. | > 1 mM |

Note: The table summarizes findings related to Methyl this compound (MMS) absorption by amphipods, indicating uptake and potential toxicity at higher concentrations.

Ecotoxicological Research in Environmental Model Organisms

Ecotoxicological research investigates the adverse effects of chemical substances on ecosystems. For this compound and its derivatives, studies often employ model organisms to understand cellular responses and broader ecological impacts.

Mechanistic Studies of Cellular Responses in Environmental Species

Mechanistic studies aim to elucidate the specific ways in which this compound affects cellular processes in environmental species. Research on methyl this compound (MMS) has focused on its properties as a DNA-alkylating agent. When amphipods were exposed to MMS, their tissues exhibited alkylation damage, indicating that the compound directly interacts with cellular components, specifically DNA researchgate.netnih.gov. This damage was detectable using lux-biosensor systems, which measure cellular responses to genotoxic agents researchgate.netdntb.gov.uanih.gov. The findings suggest that MMS can induce genotoxic effects at the cellular level in aquatic invertebrates, even if significant bioaccumulation does not occur due to rapid toxicity or degradation researchgate.netnih.gov.

While specific mechanistic studies detailing this compound's cellular effects in a broad range of environmental species are not detailed in the provided search snippets, the known activity of MMS as a genotoxin highlights potential cellular targets. These could include DNA repair mechanisms, cell cycle regulation, and oxidative stress pathways. Further research would be needed to fully characterize these responses across various aquatic and terrestrial species.

Theoretical and Computational Studies of Methanesulfonate Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of the methanesulfonate anion and related molecules. These methods are used to determine molecular structures, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for studying the electronic structure of this compound systems. wikipedia.orghust.edu.vn DFT methods, such as those employing the B3LYP hybrid functional, and ab initio methods like Møller-Plesset second-order perturbation theory (MP2), have been successfully applied to optimize the molecular structure of this compound-containing compounds like methyl this compound and ethyl this compound. acs.orgnih.govacs.org

For instance, calculations on methyl this compound have identified two stable conformations, with the anti-conformer being more stable than the gauche conformer. acs.org Similarly, studies on ethyl this compound revealed two conformations with C_s and C_1 symmetries, the former being the more stable. acs.orgnih.gov These theoretical predictions are often validated by comparing calculated vibrational spectra with experimental infrared and Raman data, which has shown excellent agreement. acs.orgnih.govacs.org

Ab initio studies on the this compound anion itself have explored its geometric, electronic, and energetic properties. rsc.org These calculations, performed at the Hartree-Fock (HF) and MP2 levels, have been crucial for understanding the rotational barrier of the methyl group and the electronic description of the sulfonate group. rsc.org It has been noted that the inclusion of electron correlation effects is important for an accurate description of these anions. rsc.org

| Computational Method | Basis Sets Commonly Used | Properties Investigated | Key Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d), 6-311G(d,p), 6-311++G(d,p) | Molecular geometry, vibrational frequencies, conformational stability | Successfully predicts stable conformers of methyl and ethyl this compound. acs.orgnih.govacs.org |

| Møller-Plesset Perturbation Theory (MP2) | 6-31G, 6-31+G, cc-pVDZ | Electronic structure, correlation effects, rotational barriers | Highlights the importance of electron correlation for accurate electronic description. acs.orgrsc.org |

| Hartree-Fock (HF) | 6-31G, 6-31+G | Geometric and electronic properties | Provides a foundational understanding of the molecular structure. rsc.org |

Molecular orbital (MO) theory provides a framework for understanding the bonding and electronic characteristics of molecules. wikipedia.orgyoutube.comyoutube.com Natural Bond Orbital (NBO) analysis, a technique that translates the complex many-electron wavefunction into a localized bonding picture, has been particularly insightful for this compound systems. acs.orgnih.govacs.org

NBO calculations on ethyl this compound have elucidated the characteristics of the this compound anion as an effective leaving group, attributing this to the rearrangement of excess electronic charge following alkylation. acs.orgnih.gov In the case of methyl this compound, NBO analysis revealed that lone pair to antibonding orbital (lone pair → σ*) hyperconjugative interactions are responsible for the preference of the anti-conformation. acs.org These studies provide a detailed picture of the electron density distribution and how it influences the structure and reactivity of these molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, offering a window into intermolecular interactions. longdom.orgijcce.ac.irdovepress.com For methanesulfonic acid (MSA), MD simulations have been employed to investigate its properties over a range of temperatures. nih.govupc.edu

By using a reliable force field, these simulations have successfully calculated various thermodynamic, structural, and dynamical properties of MSA. nih.govupc.edu The results for density, shear viscosity, heat of vaporization, and melting temperature show good agreement with available experimental data. nih.govupc.edu Furthermore, these simulations have provided insights into the influence of hydrogen bonding on the structural and dynamical properties of MSA. nih.govupc.edu The application of continuous and interrupted methodologies to compute hydrogen bonding lifetimes has shown that these lifetimes are consistent with diffusion and viscosity coefficients. nih.gov

Kinetic and Thermodynamic Modeling of Reaction Pathways

Computational modeling plays a crucial role in understanding the kinetics and thermodynamics of reactions involving this compound. These models can predict reaction rates, equilibrium constants, and heats of reaction, providing valuable data for both fundamental research and industrial applications.

Thermodynamic studies have focused on determining the heat of formation of methanesulfonic acid and its derivatives. cdnsciencepub.comresearchgate.net For instance, the heat of reaction of methyl thiolacetate with aqueous hypochlorite to yield aqueous this compound and acetate (B1210297) has been used to determine the heat of formation of liquid methanesulfonic acid. researchgate.net Revised thermodynamic quantities for methanesulfonic acid, methanesulfonyl chloride, and methyl this compound have been reported based on new experimental data and theoretical calculations. cdnsciencepub.comresearchgate.net These studies often involve calculating heats of vaporization, entropies (based on ab initio molecular orbital calculations), and free energies of transfer from the gas phase to aqueous solution to determine the free energies of formation in aqueous solution. researchgate.net

Kinetic modeling has been applied to understand the formation of sulfonate esters, which can be potential genotoxic impurities in pharmaceuticals. acs.org Studies on the reaction of methanesulfonic acid and methanol have quantified the formation of methyl this compound under various conditions relevant to active pharmaceutical ingredient (API) processing. acs.org These models have shown that sulfonate ester formation is significantly reduced at lower temperatures and in the presence of small amounts of water. acs.org The solvolysis of methyl this compound has also been studied, with results indicating that the rate of solvolysis increases with increasing water content. pqri.org

Computational Approaches to Atmospheric Chemistry and Aerosol Formation

Computational models are indispensable for simulating the complex processes of atmospheric chemistry, particularly the role of methanesulfonic acid (MSA) in aerosol formation and growth. acs.orgosti.govnasa.gov Global aerosol microphysics models, such as GEOS-Chem-TOMAS, are used to investigate the impact of MSA on aerosol size distributions and their subsequent radiative effects. osti.govnasa.gov

These models often incorporate parameterizations for the effective volatility of MSA as a function of temperature, relative humidity, and the availability of gas-phase bases. osti.govnasa.gov Such simulations have indicated that including MSA in these models can significantly alter the number concentration of particles, which in turn affects the cloud-albedo aerosol indirect effect. osti.govnasa.gov

Quantum chemical calculations are also employed to elucidate the mechanisms of new particle formation involving MSA. escholarship.orgnih.gov Ab initio calculations have been used to study the formation of clusters between MSA, amines, and water. escholarship.orgnih.gov These calculations, combined with semiempirical kinetics models, can quantitatively reproduce experimental observations of particle formation. escholarship.orgnih.gov Theoretical calculations have also been crucial in understanding the atmospheric gas-phase formation of MSA from the oxidation of dimethyl sulfide (DMS). acs.org These studies have identified reaction pathways, such as the addition of O2 to the CH3SO2 radical, and have shown that the yield of MSA is highly temperature-sensitive, increasing at lower temperatures. acs.org

| Computational Approach | Focus of Study | Significant Findings |

|---|---|---|

| Global Aerosol Microphysics Models (e.g., GEOS-Chem-TOMAS) | Impact of MSA on aerosol size distributions and radiative forcing | Inclusion of MSA can significantly alter particle number concentrations and cloud-albedo effects. osti.govnasa.gov |

| Ab Initio Calculations and Kinetics Modeling | New particle formation from MSA, amines, and water | Can quantitatively reproduce experimental particle formation rates and identify key intermediate clusters. escholarship.orgnih.gov |

| Quantum Chemical Calculations | Gas-phase formation mechanism of MSA from DMS oxidation | Identified a temperature-sensitive pathway for MSA formation, with higher yields at lower temperatures. acs.org |

Advanced Applications and Emerging Research Frontiers

Methanesulfonate in Ionic Liquid Design and Functionality

Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting desirable properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. The this compound anion is a key component in the development of novel ionic liquids, contributing to their unique functionalities in various technological domains.

Development of Novel Ionic Liquid Systems

The tunability of ionic liquids allows for the design of "task-specific" ILs, where the properties are tailored for a particular application. patsnap.com The this compound anion has been incorporated into various ionic liquid structures, often based on imidazolium (B1220033) or pyridinium (B92312) cations, to create systems with specific thermal and electrochemical properties. researchgate.net For instance, studies have explored the synthesis and characterization of protic ionic liquids based on methanesulfonic acid, demonstrating their potential as high-temperature proton conductors. korea.ac.krornl.gov Research has also focused on the thermal behavior of this compound-based ionic liquids, revealing that while they may have lower thermal stability compared to ILs with anions like p-toluenesulfonate, their properties can be finely tuned by altering the cation structure. researchgate.net

Applications in Electrochemical Devices (e.g., Batteries, Supercapacitors, Redox Flow Batteries)

The favorable electrochemical properties of this compound, such as high conductivity and a wide electrochemical window, make it a suitable component for electrolytes in various energy storage devices. nih.gov Methanesulfonic acid-based electrolytes are considered a safer and more environmentally friendly alternative to traditional electrolytes in applications like redox flow batteries. nih.gov The high solubility of metal this compound salts is a significant advantage in these systems. nih.gov

Recent research has investigated the use of methanesulfonic acid as an electrolyte for MXene-based supercapacitors. researchgate.net Specifically, Ti₃C₂Tₓ MXene in a methanesulfonic acid electrolyte has shown excellent cycling stability and a specific capacitance comparable to that in sulfuric acid, but with the benefit of being a greener alternative. researchgate.net In situ X-ray diffraction studies have revealed that the charge storage mechanism involves the intercalation of ions, leading to a reversible change in the interlayer spacing of the MXene material. researchgate.net

Role in Gas Capture Technologies (e.g., CO2 absorption)

Ionic liquids are being extensively investigated for their potential in carbon dioxide (CO₂) capture due to their low vapor pressure and high thermal stability. mdpi.com While the CO₂ solubility in ionic liquids with a this compound anion is generally lower than in those with fluorinated anions, they are still considered for these applications. korea.ac.kr The solubility of CO₂ in imidazolium-based ionic liquids with a this compound anion has been shown to increase with the length of the alkyl chains on the cation. korea.ac.kr

| Ionic Liquid | Temperature (K) | Pressure (MPa) | CO₂ Mole Fraction |

|---|---|---|---|

| 1-ethyl-3-methylimidazolium this compound | 313.15 | ~10 | ~0.4 |

| 1-butyl-3-methylimidazolium this compound | 313.15 | ~10 | ~0.5 |

| 1,3-dimethylimidazolium this compound | 313.15 | ~10 | ~0.3 |

| 1,3-dibutylimidazolium this compound | 313.15 | ~10 | ~0.6 |

Applications in Advanced Materials Synthesis and Engineering

The this compound anion also plays a crucial role in the synthesis and modification of advanced materials, contributing to the development of materials with tailored properties for specific applications.

Intercalation Chemistry in Layered Materials (e.g., Layered Double Hydroxides)

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a layered structure that can accommodate various anions between their positively charged layers. The intercalation of anions can modify the properties of the LDH and lead to the formation of new functional materials.

A study has demonstrated the successful intercalation of this compound anions into a lithium-aluminum LDH. patsnap.com The resulting material, Li-Al-MS, exhibits a distinct interlayer structure. The arrangement and spacing of the this compound molecules within the LDH layers can be influenced by temperature. patsnap.com For instance, at higher temperatures, a "double" interlayer structure can form where two sulfonate anions are positioned one above the other, leading to a significant increase in the interlayer spacing. patsnap.com

| Temperature (°C) | Interlayer Spacing (c') (nm) |

|---|---|

| 25 | 0.899 |

| 100 | 0.899 |

| 150 | 0.899 |

| 200 | 1.583 |

| 250 | 1.583 |

| 300 | 1.583 |

Development of Conductive Coatings (e.g., Electroplating)

Methanesulfonic acid and its salts are widely used in the electroplating industry for the deposition of various metals and alloys, including tin, lead, copper, and nickel. acs.orgtechconnect.org this compound-based electrolytes offer several advantages over traditional plating baths, such as those based on fluoroboric acid. acs.org These benefits include higher solubility of metal salts, which allows for operation at high current densities, and being a more environmentally friendly option. acs.orgtechconnect.org

The high conductivity of this compound solutions and the fine-grained nature of the resulting metal deposits make them particularly suitable for applications in the electronics industry. techconnect.org For instance, methanesulfonic acid is the electrolyte of choice for the electrodeposition of tin and tin-lead solders on electronic devices. acs.org The resulting coatings are smooth, dense, and exhibit good adhesion.

Biochemical and Genetic Research Applications (as a research tool)

This compound and its derivatives, particularly alkyl methanesulfonates like ethyl this compound (EMS) and methyl this compound (MMS), serve as powerful tools in biochemical and genetic research. Their ability to chemically modify nucleic acids and induce predictable genetic changes makes them invaluable for dissecting complex biological processes.

Induction of Targeted Genetic Alterations in Model Organisms (e.g., maize, yeast)

Alkyl methanesulfonates are widely used mutagens for creating random mutations in the genome of various model organisms, facilitating the study of gene function through forward and reverse genetic screens.

In maize (Zea mays), the application of EMS to pollen is a well-established technique for generating large populations of mutants. mdpi.comnih.gov This method is efficient due to the ease of handling maize pollen and conducting controlled pollinations. mdpi.com The EMS treatment induces point mutations, primarily G:C to A:T transitions, by alkylating guanine (B1146940) bases. cabidigitallibrary.org This mispairing during DNA replication leads to heritable genetic changes in the subsequent generations, allowing researchers to screen for specific phenotypes and identify the genes responsible. mdpi.comnih.gov The predictable nature of these mutations also aids in subsequent bioinformatic analysis to pinpoint the genetic alteration. mdpi.com

Similarly, in the yeast Saccharomyces cerevisiae, EMS is a potent mutagen used to induce a variety of base alterations and create mutant strains for genetic studies. nih.govnih.gov Protocols for EMS mutagenesis in yeast are standardized, allowing researchers to control the mutation frequency by adjusting the dose and duration of exposure. fredhutch.org This technique has been instrumental in creating mutant libraries to study everything from ethanol (B145695) tolerance to the fundamental mechanisms of DNA repair. nih.govnih.gov The use of EMS in yeast has been crucial for identifying genes involved in specific biological pathways by observing the phenotypic consequences of the induced mutations. nih.govoup.com

Table 1: Application of Ethyl this compound (EMS) in Model Organisms

| Model Organism | Primary Application | Mechanism of Action | Common Mutation Type | Key Research Advantages |

|---|---|---|---|---|

| Maize (Zea mays) | Pollen mutagenesis for forward/reverse genetics | Alkylation of guanine bases in DNA | G:C → A:T transitions | High mutation frequency, ease of application, creation of diverse mutant populations. mdpi.comnih.gov |

| Yeast (Saccharomyces cerevisiae) | Creation of mutant strains for genetic screening | Alkylation of guanine and other DNA bases | Primarily G:C → A:T transitions | Enables study of gene function, DNA repair pathways, and stress responses. nih.govnih.govmcpherson.edu |

Studies on DNA Repair Mechanisms and Mutagenesis Processes

Alkylating agents like methyl this compound (MMS) and ethyl this compound (EMS) are classic tools for investigating the intricate pathways of DNA repair and the processes of mutagenesis. nih.gov These compounds introduce specific types of DNA lesions—primarily methylated or ethylated bases—that are recognized and processed by cellular repair machinery. nih.gov

MMS, for instance, primarily methylates guanine at the N7 position and adenine (B156593) at the N3 position. cabidigitallibrary.org These lesions can block DNA replication and are cytotoxic if not repaired. cabidigitallibrary.org By exposing cells, particularly model organisms like yeast, to MMS, researchers can study the activity of various DNA repair pathways, such as base excision repair (BER), which is the primary mechanism for correcting this type of damage. cabidigitallibrary.org Studies using MMS-sensitive mutants have been instrumental in identifying and characterizing the genes and proteins involved in these repair pathways. cabidigitallibrary.org

The types of mutations induced by these agents provide insight into mutagenic processes. The G:C to A:T transitions commonly caused by EMS are a direct consequence of O6-ethylguanine mispairing with thymine (B56734) during DNA replication. cabidigitallibrary.org By analyzing the spectrum of mutations in reporter genes or across the genome, scientists can understand how different DNA lesions are processed and what leads to permanent genetic changes. These studies have been fundamental to our understanding of how cells maintain genomic integrity and how failures in these systems can lead to diseases like cancer. nih.gov

Investigation of Protein Degradation Responses in Biological Systems

While not direct tools for manipulating protein degradation machinery, methanesulfonates like MMS serve as inducers of cellular stress that allow for the investigation of downstream protein degradation responses. The DNA damage caused by MMS triggers a complex cellular stress response, a key component of which is the management of damaged or misfolded proteins. umsha.ac.ir

Exposure to MMS induces oxidative stress and the accumulation of aberrant DNA damage products, which can lead to the production of damaged proteins. umsha.ac.irresearchgate.net In response, cells upregulate protein quality control systems, including the ubiquitin-proteasome system. umsha.ac.ir This system tags damaged or misfolded proteins with ubiquitin, marking them for degradation by the proteasome. umsha.ac.ir By treating cells with MMS, researchers can study this stress response, observing the increased expression of proteasomal subunits and ubiquitin ligases. umsha.ac.ir This provides a model system to understand how cells cope with proteotoxic stress that arises secondary to genotoxic damage and to identify the specific proteins that are targeted for degradation as part of the cellular recovery process. umsha.ac.irresearchgate.net

Hydrometallurgical Applications and Metal Recovery

Methanesulfonic acid (MSA) is increasingly recognized as a beneficial reagent in hydrometallurgy, the field of extracting metals from ores and waste materials using aqueous solutions. nih.govcabidigitallibrary.org Its properties as a strong, non-oxidizing acid, combined with the high solubility of its metal salts, offer significant advantages over traditional mineral acids like sulfuric or hydrochloric acid. fredhutch.orgoup.com

Dissolution of Metal Oxides and Salts

A key application of MSA in hydrometallurgy is the dissolution, or leaching, of metal oxides and salts from various sources, including primary ores and industrial residues. chemrxiv.org MSA readily dissolves a wide range of metal oxides and carbonates. oup.com The resulting metal this compound salts are notable for their exceptionally high solubility in water. fredhutch.orgoup.com This is a distinct advantage, especially for metals like lead and silver, whose sulfate (B86663) and chloride salts are poorly soluble, often leading to process inefficiencies. oup.comumsha.ac.ir For example, MSA has been effectively used to leach lead and zinc from jarosite residue, a waste product of the zinc industry. mcpherson.edu The high solubility of lead this compound allows for efficient extraction and recovery, which is difficult to achieve with sulfuric acid. nih.govmcpherson.edu

Table 2: Solubility of Selected Metal Salts

| Metal Ion | This compound Salt Solubility (g/L) | Sulfate Salt Solubility (g/L) | Chloride Salt Solubility (g/L) |

|---|---|---|---|

| Lead (Pb²⁺) | High | 0.04 (low) | 10.8 (moderate) |

| Silver (Ag⁺) | High | 8.3 (low) | 1.9 (low) |

| Zinc (Zn²⁺) | High | 575 (high) | 4200 (very high) |

| Copper (Cu²⁺) | High | 220 (high) | 757 (high) |

Role in Circular Hydrometallurgy Concepts

The properties of MSA make it a key enabler of circular hydrometallurgy, which aims to create closed-loop systems for metal recovery from end-of-life products and industrial waste, minimizing environmental impact. nih.govoup.com In what is often termed "urban mining," MSA is used to extract valuable metals from sources like electronic waste (e-waste) and spent batteries. nih.gov Its ability to selectively dissolve metals without strong oxidizing side reactions enhances the purity of the recovered metals. nih.gov

Furthermore, MSA is considered a "green" acid due to its biodegradability and lower toxicity compared to many mineral acids. mcpherson.educabidigitallibrary.org A significant advantage in circular economy models is the potential to regenerate MSA from the spent electrolyte through electrochemical processes, allowing it to be reused in a closed-loop system. nih.gov This reduces chemical consumption and waste generation, aligning with the principles of sustainability and resource efficiency that are central to circular hydrometallurgy. nih.govoup.com

Heavy Metal Removal Methodologies

The application of this compound in heavy metal removal is multifaceted, with ongoing research expanding its utility in adsorption, precipitation, and electrochemical methods. These approaches harness the chemical characteristics of the this compound anion to either facilitate the extraction of metals from solid matrices or to recover them from aqueous solutions.

Adsorption Techniques Utilizing this compound-Functionalized Materials

The functionalization of adsorbent materials with sulfonic acid groups, including this compound, has been shown to be an effective strategy for the removal of heavy metal ions from aqueous solutions. While direct functionalization with this compound is a specific area of interest, the broader class of sulfonic acid-functionalized materials provides significant insight into the potential mechanisms and efficiencies.

These materials operate on the principle of electrostatic interaction, where the negatively charged sulfonate groups on the adsorbent surface attract and bind with positively charged heavy metal cations. Research has demonstrated that materials like sulfonic acid-functionalized silica (B1680970) microspheres can achieve high adsorption capacities for various heavy metals. For instance, nonporous silica spheres functionalized with sulfonic acid groups have shown remarkable uptake of lead(II), cadmium(II), and copper(II). researchgate.net The strong acidic nature of the sulfonic groups ensures that they remain ionized over a wide pH range, making these adsorbents effective in various environmental conditions.

Studies on other sulfonic acid-functionalized materials, such as melamine-based covalent organic frameworks and modified activated carbon, further support the efficacy of the sulfonate group in heavy metal adsorption. scispace.commdpi.com These materials exhibit high porosity and a large surface area, which, combined with the strong binding affinity of the sulfonate groups, leads to efficient removal of heavy metal ions.

Table 1: Adsorption Capacities of Sulfonic Acid-Functionalized Adsorbents for Various Heavy Metals

| Adsorbent Material | Heavy Metal Ion | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Sulfonic acid-functionalized nonporous silica microspheres | Pb(II) | 635 | researchgate.net |

| Sulfonic acid-functionalized nonporous silica microspheres | Cd(II) | 499 | researchgate.net |

| Sulfonic acid-functionalized nonporous silica microspheres | Cu(II) | 260 | researchgate.net |

| Sulfonic acid-functionalized melamine-based covalent organic framework | Various | High | scispace.com |

Precipitation-Based Separation Involving this compound

The use of this compound in precipitation-based separation of heavy metals is not a conventional approach for wastewater treatment due to the generally high solubility of metal this compound salts in aqueous solutions. rsc.orgrsc.org This high solubility is, in fact, a key advantage in leaching and electrochemical applications where keeping metals in solution is desirable.

However, precipitation of metal methanesulfonates can occur under specific conditions, such as in solutions with very high concentrations of methanesulfonic acid where the solubility of the salts is exceeded. For example, during the leaching of industrial residues with concentrated MSA, the formation of iron and zinc this compound precipitates has been observed. rsc.orgresearchgate.net This phenomenon is more relevant to metal recovery and separation in industrial processes rather than a method for removing heavy metals from dilute wastewater streams.

In principle, metathesis reactions could be employed, where a soluble this compound salt is reacted with a solution containing a heavy metal that forms a less soluble salt with another anion present. For instance, reacting silver this compound with a solution containing a heavy metal chloride would precipitate the less soluble silver chloride, leaving the heavy metal this compound in solution. googleapis.com This approach, however, focuses on the precipitation of the counter-ion rather than the heavy metal itself.

The primary role of this compound in separation processes is more accurately characterized by its ability to maintain high concentrations of heavy metals in solution, which is contrary to the goal of precipitation for removal from wastewater.

Electrochemical Recovery Processes Employing this compound

Methanesulfonic acid and its salts are widely utilized as electrolytes in various electrochemical processes for the recovery of heavy metals. researchgate.netnih.govmdpi.com The high solubility of metal this compound salts allows for the preparation of concentrated electrolyte solutions, which is advantageous for efficient metal deposition. rsc.org Furthermore, MSA-based electrolytes are considered more environmentally friendly alternatives to traditional electrolytes like those based on fluoroboric or fluorosilicic acid. nih.gov

In electrometallurgical applications such as electrowinning and electrorefining, this compound-based electrolytes facilitate the recovery of pure metals from leach solutions. For example, MSA is used in the electrowinning of lead from solutions obtained by leaching lead-acid battery paste. rsc.org The high conductivity and stability of MSA solutions contribute to the efficiency of these processes.

The electrochemical recovery of various metals from this compound solutions has been demonstrated, including copper, zinc, tin, and precious metals like silver. mdpi.comtodini.comresearchgate.net The process involves the application of an electric current to an electrolyte containing the dissolved metal this compound, causing the metal ions to be reduced and deposited onto the cathode.

Table 2: Solubility of Various Metal this compound Salts in Water

| Metal this compound | Solubility (g/L at 25°C, unless otherwise noted) | Reference |

|---|---|---|

| Lead(II) this compound | Slightly soluble (as per some sources), though generally considered highly soluble in the context of leaching | chemicalbook.comchemicalbook.com |

| Silver(I) this compound | Soluble | fishersci.comfishersci.caguidechem.com |

| Zinc(II) this compound | >500 | |

| Copper(II) this compound | Soluble (commercially available as a 35% aqueous solution) | todini.comcymitquimica.com |

Q & A

Q. What validated analytical methods are recommended for quantifying methanesulfonate derivatives in biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with electron capture detection is widely validated for alkyl methanesulfonates (e.g., methyl, ethyl derivatives). Key validation parameters include:

- Linearity : Achieve over 0.4–10 µg/g ranges .

- Precision : System precision should be ≤5% RSD (e.g., 3.82% for methyl this compound) .

- Recovery : Spike-and-recovery experiments should yield 82–97% recovery rates in complex matrices (Table 2 in ).

- Stability : Solutions remain stable for ≤5 hours at 10°C; prolonged storage requires inert atmospheres .

Q. How should researchers design experiments to assess this compound-induced genotoxicity?

Methodological Answer:

- In vitro : Use Ames tests with Salmonella typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations .

- In vivo : Employ Drosophila melanogaster germline assays (e.g., dominant lethal tests) with dose ranges of 10–50 mM EMS, monitoring embryonic lethality .

- Confounding Control : Include negative controls (solvent-only) and positive controls (e.g., N-ethyl-N-nitrosourea) to validate assay sensitivity .

Q. What are the critical stability considerations for this compound storage in laboratory settings?

Methodological Answer:

- Degradation : this compound esters hydrolyze in aqueous media; store under anhydrous conditions (e.g., desiccated, argon-purged vials) .

- Temperature : Avoid temperatures >25°C; decomposition accelerates at 30°C, releasing mutagenic sulfonic acids .

- Container Material : Use glass or PTFE-lined containers; avoid PVC due to plasticizer leaching .

Advanced Research Questions

Q. How can researchers optimize detection limits for trace this compound contaminants in environmental samples?

Methodological Answer:

- Preconcentration : Solid-phase extraction (SPE) with C18 cartridges improves LOD to 0.3 µg/g .

- Matrix Interference : Use isotope dilution (e.g., -labeled EMS) to correct for ion suppression in GC-MS .

- Ruggedness Testing : Validate across columns (e.g., DB-5 vs. HP-1) to ensure %RSD <5% under varied conditions .

Q. How to reconcile contradictory data on this compound toxicity across in vitro and in vivo models?

Methodological Answer:

- Metabolic Activation : In vitro systems often lack liver S9 fractions, underestimating protoxican activation (e.g., lead this compound’s carcinogenicity is evident only in metabolically competent models) .

- Dose-Response : Apply Hill slope models to non-linear data; low-dose hormesis may obscure linear no-threshold trends .

- Species Sensitivity : Drosophila exhibits 10x higher EMS mutagenicity than rodents due to differential DNA repair efficiency .

Q. What mechanistic insights explain this compound’s alkylation specificity in DNA adduct formation?

Methodological Answer:

- Reactive Sites : EMS preferentially alkylates guanine at N7 positions (70% adducts) versus adenine N3 (20%) due to electron density and steric accessibility (Figure 1 in ).

- pH Dependence : Alkylation peaks at pH 7.2–7.4; acidic conditions protonate sulfonate leaving groups, reducing reactivity .

- Repair Pathways : MGMT (O6-methylguanine methyltransferase) repairs >90% of O6-alkylguanine adducts, but N7 lesions persist, causing replication errors .

Q. How to model this compound ecotoxicology in aquatic systems using ionomics datasets?

Methodological Answer:

- Bioaccumulation : Use ICP-MS to quantify lead this compound in Arabidopsis shoots (PiiMS database: 1M+ elemental concentrations) .

- Trophic Transfer : Apply allometric scaling (log Kow = 1.2) to predict biomagnification in fish; validate via LC50 assays (e.g., 2.1 mg/L for Daphnia magna) .

- Soil Retention : Calculate partition coefficients (Kd) using batch equilibrium tests; methanesulfonates show low adsorption (Kd <10 L/kg) in sandy soils .

Data Contradiction & Synthesis

Q. How should researchers address discrepancies in reported this compound carcinogenicity thresholds?

Methodological Answer:

- Confounder Adjustment : Stratify data by exposure duration (acute vs. chronic) and route (oral vs. dermal). IARC classifies lead this compound as Group 2A (probable human carcinogen), while ethyl derivatives are Group 1 .

- Meta-Analysis : Pool data using random-effects models; heterogeneity indices () >50% indicate need for subgroup analysis (e.g., species, sex) .

Tables for Reference

| Parameter | Methyl this compound | Ethyl this compound | Source |

|---|---|---|---|

| LOD (µg/g) | 0.3 | 0.3 | Table 1 |

| LOQ (µg/g) | 0.4 | 0.4 | Table 1 |

| Ames Test EC50 (µM) | 120 | 85 | |

| Aquatic LC50 (mg/L) | 4.5 | 3.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.